molecular formula C19H21N5O2 B12242096 1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B12242096
M. Wt: 351.4 g/mol
InChI Key: UBLWCTHTGJDHEV-UHFFFAOYSA-N
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Description

1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an oxazole ring, and a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The key steps include the formation of the oxazole ring, the construction of the pyrrolo[3,4-c]pyrrole moiety, and the final coupling with the benzodiazole core. Common reagents used in these reactions include hydroxylamine hydrochloride for oxazole formation and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazole-4-carboxylic acid derivatives .

Scientific Research Applications

1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, an oxazole ring, and a pyrrolo[3,4-c]pyrrole moiety.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C19H21N5O2/c1-12-7-16(21-26-12)18(25)23-8-13-10-24(11-14(13)9-23)19-20-15-5-3-4-6-17(15)22(19)2/h3-7,13-14H,8-11H2,1-2H3

InChI Key

UBLWCTHTGJDHEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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